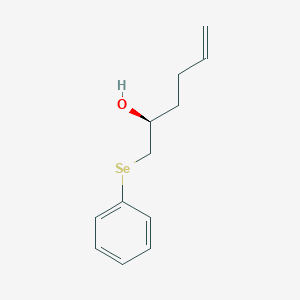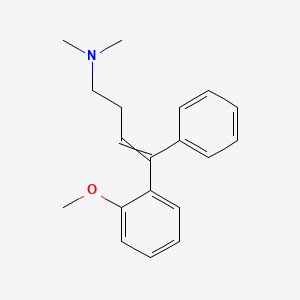
4-(2-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine is an organic compound that belongs to the class of phenylbutenamines This compound is characterized by the presence of a methoxy group attached to a phenyl ring, along with a dimethylamine group attached to a butenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents, along with proper reaction control, is crucial for the successful industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
4-(2-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-Methoxyphenyl isocyanate: A compound used as a reagent in organic synthesis.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of a methoxy group, dimethylamine group, and phenylbutenyl chain makes it a versatile compound with diverse applications in scientific research.
Properties
CAS No. |
915318-13-7 |
|---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine |
InChI |
InChI=1S/C19H23NO/c1-20(2)15-9-13-17(16-10-5-4-6-11-16)18-12-7-8-14-19(18)21-3/h4-8,10-14H,9,15H2,1-3H3 |
InChI Key |
UDHLIVXPGFJURO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC=C(C1=CC=CC=C1)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



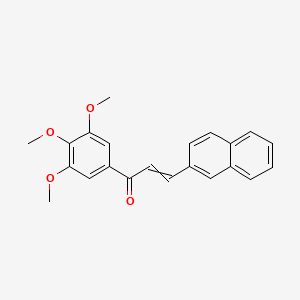
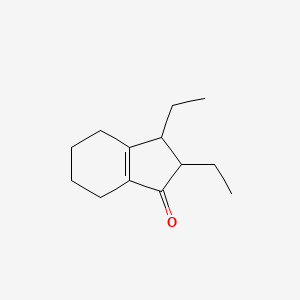

![4-(4-Ethyl-2-{2-[(oxan-2-yl)oxy]ethoxy}phenyl)piperidine](/img/structure/B12605286.png)
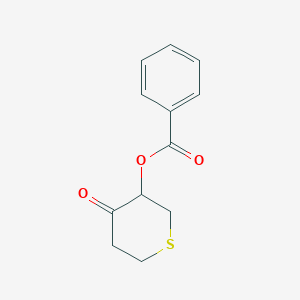
![11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL](/img/structure/B12605298.png)
![Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]-](/img/structure/B12605302.png)
![9-Azabicyclo[5.3.1]undecan-11-one, 9-(1,1-dimethylethyl)-](/img/structure/B12605308.png)


![1,1'-[(2,5-Dichloro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dichlorobenzene)](/img/structure/B12605332.png)
![8-[4-(4-Pentylbenzoyl)phenyl]octanoic acid](/img/structure/B12605334.png)
